Triethylsilanol

Description

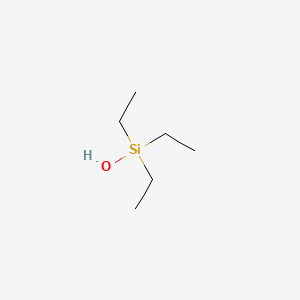

Structure

3D Structure

Properties

IUPAC Name |

triethyl(hydroxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16OSi/c1-4-8(7,5-2)6-3/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVMSIBFANXCZKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)(CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4060498 | |

| Record name | Triethylsilanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

597-52-4 | |

| Record name | Triethylsilanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=597-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silanol, 1,1,1-triethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000597524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silanol, 1,1,1-triethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triethylsilanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethylsilanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.004 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Triethylsilanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E4HY4NF4Z6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Triethylsilanol: A Comprehensive Technical Guide for Researchers

CAS Number: 597-52-4

This technical guide provides an in-depth overview of triethylsilanol ((C₂H₅)₃SiOH), a versatile organosilicon compound. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, applications, and safety.

Core Properties and Data

This compound is a colorless liquid at room temperature.[1] It is characterized by a silicon atom bonded to three ethyl groups and one hydroxyl group, making it a member of the silanol family.[1] This structure imparts properties that make it a valuable reagent in various chemical transformations.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| CAS Number | 597-52-4 | [2] |

| Molecular Formula | C₆H₁₆OSi | [2] |

| Molecular Weight | 132.28 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Density | 0.864 g/mL at 25 °C | [4] |

| Boiling Point | 154-158 °C (at 760 mmHg) | [4] |

| 86-87 °C (at 33 mmHg) | [4] | |

| Refractive Index | n20/D 1.433 | [4] |

| Flash Point | 57 °C (134.6 °F) - closed cup | [4] |

| Solubility | Good solubility in anhydrous organic solvents, ethers, and aromatic hydrocarbons. Practically insoluble in water. | [3] |

Toxicological Data

General Safety Information:

-

Irritation: May cause irritation to the skin, eyes, and respiratory tract.[6]

-

Ingestion: May be harmful if swallowed.[6]

-

Flammability: Flammable liquid and vapor.[6]

For the related compound, triethylsilane , an oral LD50 in rats has been reported as >2000 mg/kg, and an inhalation LC50 in rats is >21.3 mg/L for a 4-hour exposure.[7] The acute inhalation toxicity of chlorosilanes, which hydrolyze to silanols, is largely attributed to the chlorine content and the resulting hydrogen chloride.[8]

Synthesis and Reactions

This compound is most commonly synthesized through the hydrolysis of triethylchlorosilane. It can also be prepared by the reduction of triethylchlorosilane using reducing agents like lithium aluminum hydride.[3]

General Synthesis Workflow

The general workflow for synthesizing this compound from triethylchlorosilane is a straightforward hydrolysis reaction. This process can be visualized as follows:

Key Chemical Reactions

This compound participates in a variety of chemical reactions, making it a versatile intermediate in organic synthesis.

-

Reaction with Water: In the presence of alkaline water, the Si-H bond can break.[3]

-

Reaction with Alkyl and Alkoxyl Lithium: It reacts with alkyl lithium to form alkyl-substituted silanes and with alkoxyl lithium to produce triethyl alkoxy silanes.[3]

-

Reaction with Hydrogen Chloride: In the presence of a catalyst like aluminum chloride, it can be converted back to triethylchlorosilane.[3]

-

Addition Reactions: With a platinum catalyst, it can undergo addition reactions with alkenes.[3]

The following diagram illustrates these key reactive pathways:

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. s3.amazonaws.com [s3.amazonaws.com]

- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

Synthesis of Triethylsilanol from Triethylchlorosilane: An In-depth Technical Guide

Executive Summary

This technical guide provides a comprehensive overview of the synthesis of triethylsilanol via the hydrolysis of triethylchlorosilane. The document outlines the fundamental reaction mechanism, a detailed, generalized experimental protocol, and methods for the purification of the final product. Quantitative data, based on typical reaction efficiencies, is presented in a structured format for clarity. Furthermore, this guide includes schematic diagrams generated using Graphviz to visually represent the reaction pathway and the experimental workflow, offering an accessible yet thorough resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

This compound ((C₂H₅)₃SiOH) is an organosilicon compound of significant interest in organic and medicinal chemistry. Its utility stems from its role as a versatile synthetic intermediate and as a bulky hydroxylating agent. The synthesis of this compound is most commonly and efficiently achieved through the hydrolysis of triethylchlorosilane. This process involves the nucleophilic substitution of the chloro group with a hydroxyl group from water. The reaction is typically conducted in the presence of a mild base to neutralize the hydrochloric acid byproduct, driving the reaction to completion and preventing potential side reactions. This guide will delve into the core aspects of this synthetic transformation, providing practical guidance for its successful implementation in a laboratory setting.

Reaction Mechanism

The synthesis of this compound from triethylchlorosilane proceeds via a nucleophilic substitution reaction at the silicon center. The mechanism can be described in the following steps:

-

Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the electrophilic silicon atom of triethylchlorosilane. This forms a pentacoordinate silicon intermediate.

-

Leaving Group Departure: The chlorine atom, a good leaving group, departs as a chloride ion.

-

Deprotonation: A base, such as triethylamine or sodium bicarbonate, abstracts a proton from the oxonium ion intermediate, yielding this compound and the protonated base.

The overall reaction is as follows:

(C₂H₅)₃SiCl + H₂O + Base → (C₂H₅)₃SiOH + Base·HCl

The presence of a base is crucial to neutralize the hydrochloric acid generated, which could otherwise protonate the starting material or the product, leading to undesired side reactions or equilibrium limitations.

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of this compound from triethylchlorosilane.

Materials:

-

Triethylchlorosilane ((C₂H₅)₃SiCl)

-

Deionized Water (H₂O)

-

Sodium Bicarbonate (NaHCO₃)

-

Diethyl ether ((C₂H₅)₂O)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

A solution of sodium bicarbonate (1.1 equivalents) in deionized water is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Triethylchlorosilane (1.0 equivalent) is dissolved in diethyl ether and transferred to a dropping funnel.

-

The triethylchlorosilane solution is added dropwise to the stirred, cooled aqueous sodium bicarbonate solution over a period of 30-60 minutes.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours to ensure complete hydrolysis.

-

The reaction mixture is then transferred to a separatory funnel, and the organic layer is separated.

-

The aqueous layer is extracted twice with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The crude this compound is then purified by fractional distillation.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound from triethylchlorosilane.

| Parameter | Value | Notes |

| Reactant | Triethylchlorosilane | |

| Molecular Weight | 150.72 g/mol | |

| Product | This compound | |

| Molecular Weight | 132.28 g/mol | |

| Typical Yield | 85-95% | Yield is dependent on reaction conditions and purification efficiency. |

| Purity (Post-distillation) | >98% | As determined by GC-MS or NMR spectroscopy. |

| Boiling Point of Product | 154 °C | At atmospheric pressure. |

Purification

The primary method for purifying this compound from the reaction mixture is fractional distillation . Due to the relatively high boiling point of this compound (154 °C), distillation under reduced pressure is often preferred to prevent potential decomposition at higher temperatures.

Post-distillation, the purity of this compound can be assessed using various analytical techniques, including:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify any residual starting material or byproducts.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product and assess its purity.

-

Infrared (IR) Spectroscopy: To identify the characteristic O-H stretching vibration of the silanol group.

Visualizations

Reaction Pathway Diagram

An In-depth Technical Guide to Triethylsilanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the fundamental physicochemical properties of triethylsilanol, a versatile organosilicon compound. The information is presented to support its application in research, development, and manufacturing environments.

Physicochemical Data Summary

The core molecular properties of this compound are summarized in the table below. This data is essential for stoichiometric calculations, analytical method development, and material characterization.

| Parameter | Value | Citations |

| Molecular Formula | C6H16OSi | [1][2][3][4] |

| Molecular Weight | 132.28 g/mol | [1][2][4][5][6][7][8] |

| IUPAC Name | triethyl(hydroxy)silane | [1] |

| CAS Number | 597-52-4 | [2][3][8] |

| Density | ~0.864 g/mL at 25 °C | [6][8] |

| Boiling Point | 154 - 158 °C | [4][5][9] |

| Refractive Index | ~1.433 (at 20 °C) | [4][5][8] |

Molecular Structure and Connectivity

To facilitate a deeper understanding of its chemical behavior, the following diagram illustrates the logical relationship and bonding of the constituent atoms within the this compound molecule. This visualization is based on its chemical formula and standard bonding principles.

Note on Experimental Protocols: Detailed experimental protocols for specific applications of this compound are highly dependent on the context of the study or process. As such, they are not provided in this general technical guide. Researchers should refer to peer-reviewed literature for methodologies relevant to their specific field of inquiry.

References

- 1. This compound | C6H16OSi | CID 69005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound [stenutz.eu]

- 6. This compound [chembk.com]

- 7. This compound (CAS 597-52-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. 三乙基硅烷醇 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. This compound | 597-52-4 [chemicalbook.com]

Triethylsilanol Solubility in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of triethylsilanol in organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on qualitative solubility descriptions and provides a detailed, generalized experimental protocol for researchers to determine quantitative solubility in their own laboratories.

Executive Summary

This compound, a fundamental organosilicon compound, is widely utilized in organic synthesis and materials science. Its solubility profile is crucial for its application in various chemical processes, including its use as a reagent and for the synthesis of silicone polymers. This guide summarizes the known qualitative solubility of this compound and presents a standard experimental methodology for its quantitative determination.

Solubility Profile of this compound

This compound is generally characterized by its high solubility in a broad range of anhydrous organic solvents.[1][2] This is a consequence of its molecular structure, which combines a polar hydroxyl (-OH) group with nonpolar ethyl (-CH2CH3) groups, allowing for interactions with various solvent types. Conversely, it is considered practically insoluble in water.[3][4][5][6]

Table 1: Qualitative Solubility of this compound in Organic Solvents

| Solvent Class | General Solubility Description | Reference |

| Ethers | Good solubility | [1] |

| Aromatic Hydrocarbons | Good solubility | [1] |

| General Organic Solvents | Excellent solubility | [2] |

| Water | Practically insoluble / Insoluble | [3][4][5][6][7] |

Note: The information presented is qualitative. For precise applications, experimental determination of solubility is recommended.

Experimental Protocol for Quantitative Solubility Determination

The following section details a generalized "shake-flask" method, a common gravimetric technique, for determining the solubility of a liquid analyte like this compound in a liquid solvent. This method is reliable for generating precise solubility data.

Principle

A saturated solution is prepared by agitating an excess amount of the solute (this compound) in the solvent of interest at a constant temperature until equilibrium is reached. A known mass of the saturated solution is then taken, and the solvent is evaporated, allowing for the determination of the mass of the dissolved solute.

Materials and Equipment

-

This compound (solute)

-

Organic solvent of interest (e.g., Toluene, Diethyl Ether, Acetone)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic shaker bath or incubator

-

Glass vials or flasks with airtight seals

-

Syringes and syringe filters (solvent-compatible, e.g., PTFE)

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven for solvent evaporation

-

Fume hood

Experimental Procedure

-

Preparation: Add an excess amount of this compound to a clean, dry glass vial. "Excess" means that undissolved this compound should be visible after equilibration.

-

Solvent Addition: Add a known volume of the desired organic solvent to the vial.

-

Equilibration: Seal the vial tightly and place it in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Allow the mixture to agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of a separate, undissolved this compound phase at the end of this period is crucial.

-

Phase Separation: After equilibration, remove the vial from the shaker and allow the undissolved phase to settle. This can be accelerated by centrifugation if necessary. It is critical that the temperature is maintained during this step to prevent changes in solubility.

-

Sample Extraction: Carefully withdraw a sample of the supernatant (the saturated solution) using a syringe. Attach a syringe filter to the syringe and dispense a known mass of the filtered, saturated solution into a pre-weighed evaporation dish. Recording the exact mass of the solution is critical.

-

Solvent Evaporation: Place the evaporation dish in a fume hood and allow the solvent to evaporate. This process can be expedited by gentle heating in an oven at a temperature well below the boiling point of this compound (158 °C)[5][6] to avoid its evaporation. A vacuum oven is ideal for this step.

-

Final Weighing: Once all the solvent has been removed and the dish has returned to room temperature in a desiccator, weigh the evaporation dish containing the this compound residue.

-

Calculation: Calculate the solubility.

Calculation of Solubility

The solubility can be expressed in various units. A common representation is grams of solute per 100 grams of solvent.

-

Mass of saturated solution (M_solution): (Mass of dish + solution) - (Mass of empty dish)

-

Mass of dissolved this compound (M_solute): (Mass of dish + residue) - (Mass of empty dish)

-

Mass of solvent (M_solvent): M_solution - M_solute

-

Solubility ( g/100 g solvent): (M_solute / M_solvent) * 100

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the gravimetric determination of this compound solubility.

References

- 1. dakenchem.com [dakenchem.com]

- 2. Page loading... [guidechem.com]

- 3. chembk.com [chembk.com]

- 4. gelest.com [gelest.com]

- 5. This compound CAS#: 597-52-4 [m.chemicalbook.com]

- 6. 597-52-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Safety Data Sheet of Triethylsilanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety information for triethylsilanol (CAS No. 597-52-4), drawing from its Safety Data Sheet (SDS). The information is presented to be readily accessible and useful for laboratory and drug development settings, with a focus on quantitative data, handling procedures, and emergency preparedness.

Chemical and Physical Properties

This compound is a colorless liquid with the molecular formula C6H16OSi.[1] It is primarily used as a chemical intermediate in research and industrial applications.[2] The following table summarizes its key physical and chemical properties.

| Property | Value | Source(s) |

| Molecular Weight | 132.28 g/mol | [3][4][5] |

| Appearance | Colorless clear liquid | [1][3][6] |

| Physical State | Liquid | [1][2][6] |

| Boiling Point | 158 °C (lit.) | [1][3][4][5][7][8] |

| 86-87 °C / 33 mmHg (lit.) | [4][5][7][8] | |

| Density | 0.864 g/mL at 25 °C (lit.) | [1][4][7][8] |

| Flash Point | 57 °C (135 °F) - closed cup | [4][9] |

| 41 °C / 105.8 °F | [1] | |

| Water Solubility | Insoluble or difficult to mix | [1][5][9] |

| Refractive Index | n20/D 1.433 (lit.) | [3][4][7][8] |

| Vapor Density | 4.56 | [1] |

Hazard Identification and Classification

This compound is classified as a flammable liquid. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard identification.

| Classification | Code | Description |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor[2][10][11] |

The following diagram illustrates the GHS classification and associated precautionary measures.

References

- 1. WERCS Studio - Application Error [assets.thermofisher.com]

- 2. gelest.com [gelest.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound 97 597-52-4 [sigmaaldrich.com]

- 5. This compound | 597-52-4 [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. 597-52-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. This compound | C6H16OSi | CID 69005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. gestis.dguv.de [gestis.dguv.de]

An In-depth Technical Guide to the Chemical Compatibility of Triethylsilanol

For Researchers, Scientists, and Drug Development Professionals

Triethylsilanol ((C₂H₅)₃SiOH) is an organosilicon compound with a versatile role in organic synthesis and materials science. A thorough understanding of its chemical compatibility is crucial for its safe handling, storage, and application, particularly in the context of research and drug development where purity and reaction integrity are paramount. This guide provides a detailed overview of this compound's known chemical compatibility, experimental protocols for its assessment, and its solubility profile.

Chemical Compatibility and Reactivity

This compound exhibits stability under normal conditions but is incompatible with several classes of chemicals. Its reactivity is primarily centered around the hydroxyl group and its sensitivity to certain conditions.

Table 1: Chemical Compatibility of this compound

| Chemical Class | Compatibility | Known Reactions and Remarks |

| Strong Oxidizing Agents | Incompatible | May react vigorously, posing a fire or explosion hazard.[1][2] |

| Peroxides | Incompatible | Can lead to hazardous reactions.[3] |

| Acids | Incompatible | Sensitive to acidic conditions, which can catalyze condensation reactions.[4] |

| Bases | Incompatible | Sensitive to basic conditions; reacts with alkali water.[4] |

| Alkyl Lithium Reagents | Incompatible | Reacts with the Si-H bond (note: this reactivity is more characteristic of triethylsilane, but caution is advised with silanols).[4] |

| Alkoxyl Lithium Reagents | Incompatible | Reacts with the hydroxyl group.[4] |

| Water | Generally Stable | Practically insoluble and shows no reaction with water under neutral conditions.[5][6] However, it is sensitive to moisture, especially in the presence of acids or bases, and may release hydrogen gas upon exposure.[4] |

| Heat, Open Flames, Sparks | Incompatible | Flammable liquid. Avoid exposure to ignition sources.[2][3] |

Hazardous Decomposition: When exposed to high temperatures or fire, this compound can decompose to produce carbon monoxide, carbon dioxide, and silicon dioxide.[1][2]

Solubility Profile

The solubility of a compound is a critical parameter in its application, especially in drug formulation and synthesis.

Table 2: Solubility of this compound

| Solvent | Solubility | Reference |

| Water | Practically Insoluble | [5][6][7] |

Experimental Protocols for Chemical Compatibility Assessment

While specific, detailed experimental protocols for the chemical compatibility of this compound are not widely published, a generalized methodology can be adapted from standard practices for testing the chemical resistance of materials, such as those outlined in ASTM D543.[8]

General Protocol: Immersion Testing for Material Compatibility

This protocol outlines a general procedure to assess the compatibility of this compound with various materials (e.g., polymers, elastomers) that might be used in storage containers, reaction vessels, or delivery systems.

1. Material Preparation:

- Select the material to be tested (e.g., PTFE, polyethylene, stainless steel).

- Cut the material into standardized test specimens with known dimensions and surface area.

- Clean the specimens to remove any surface contaminants and dry them thoroughly.

- Measure and record the initial weight, dimensions, and any other relevant physical properties (e.g., hardness, color) of each specimen.

2. Exposure:

- Place the test specimens in a suitable container made of a material known to be inert to this compound.

- Fully immerse the specimens in this compound.

- Seal the container to prevent evaporation and contamination.

- Store the container at a controlled temperature for a specified duration. Testing at ambient and elevated temperatures is recommended to simulate various conditions.

3. Post-Exposure Analysis:

- After the specified exposure time, carefully remove the specimens from the this compound.

- Clean the surface of the specimens with a suitable solvent that does not affect the material and allow them to dry completely.

- Measure and record the final weight and dimensions of the specimens.

- Visually inspect the specimens for any changes in appearance, such as swelling, discoloration, cracking, or crazing.

- Conduct mechanical testing (e.g., tensile strength, elongation) to determine any changes in physical properties compared to control specimens that were not exposed to this compound.

4. Data Interpretation:

- Calculate the percentage change in weight and dimensions.

- Compare the post-exposure mechanical properties to the baseline data.

- A significant change in any of these parameters indicates incompatibility.

Logical Workflow for Compatibility Testing

The following diagram illustrates a logical workflow for conducting a chemical compatibility assessment.

This structured approach ensures a systematic evaluation of material compatibility with this compound, providing reliable data for making informed decisions in research and development settings. The lack of extensive published compatibility data underscores the importance of conducting such empirical testing for specific applications and materials.

References

- 1. Standard Test Method for Evaluation of Chemical Resistance of Thermoplastics for Non-Disposable Medical Devices – A Voice from Industry Collaboration Through the COVID-19 Pandemic - Medical Design Briefs [medicaldesignbriefs.com]

- 2. case.edu [case.edu]

- 3. Chemical Compatibility ASTM D543 [intertek.com]

- 4. Mastering the Compatibility of Chemicals | Learn More [atlasfibre.com]

- 5. How is chemical resistance tested and measured? | The Armoloy Corporation [armoloy.com]

- 6. youtube.com [youtube.com]

- 7. atslab.com [atslab.com]

- 8. store.astm.org [store.astm.org]

An In-depth Technical Guide to the Basic Hydrolysis of Triethylsilyl Ethers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basic hydrolysis of triethylsilyl (TES) ethers, a crucial deprotection strategy in organic synthesis. This document outlines the core principles governing the stability of TES ethers, the mechanism of base-catalyzed cleavage, and detailed experimental protocols. Quantitative data is presented to facilitate comparison with other common silyl ether protecting groups.

Core Principles of Silyl Ether Stability under Basic Conditions

The stability of silyl ethers in basic media is primarily dictated by the steric hindrance around the silicon atom. Bulky substituents on the silicon atom impede the approach of a nucleophile, such as a hydroxide or alkoxide ion, thus slowing the rate of cleavage. The generally accepted order of stability for common silyl ethers under basic conditions is as follows:

Trimethylsilyl (TMS) < Triethylsilyl (TES) < tert-Butyldimethylsilyl (TBDMS) ≈ tert-Butyldiphenylsilyl (TBDPS) < Triisopropylsilyl (TIPS) [1][2]

The triethylsilyl group, with its three ethyl substituents, offers a moderate level of steric bulk, rendering it more stable than the highly labile trimethylsilyl (TMS) group but more susceptible to cleavage than the bulkier tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS) ethers.[1] This intermediate stability is a key feature of TES ethers, allowing for their selective removal in the presence of more robust silyl protecting groups.

Mechanism of Basic Hydrolysis

The basic hydrolysis of triethylsilyl ethers is believed to proceed through a nucleophilic attack of a hydroxide or alkoxide ion on the silicon atom. This attack can proceed via a pentacoordinate silicon intermediate. The subsequent collapse of this intermediate results in the cleavage of the silicon-oxygen bond and the formation of the corresponding alcohol and a triethylsilanolate species, which is then protonated upon workup.

Figure 1. Proposed reaction pathway for the basic hydrolysis of a triethylsilyl ether.

Quantitative Data on Silyl Ether Stability

The relative rates of hydrolysis provide a quantitative measure of the stability of different silyl ethers under basic conditions. The following table summarizes this data, using the trimethylsilyl (TMS) ether as a reference point.

| Silyl Ether | Abbreviation | Relative Rate of Basic Hydrolysis[1] |

| Trimethylsilyl | TMS | 1 |

| Triethylsilyl | TES | 10-100 |

| tert-Butyldimethylsilyl | TBDMS/TBS | ~20,000 |

| tert-Butyldiphenylsilyl | TBDPS | ~20,000 |

| Triisopropylsilyl | TIPS | 100,000 |

Table 1. Relative rates of base-catalyzed hydrolysis of common silyl ethers.

The data clearly indicates that TES ethers are significantly more labile than TBDMS, TBDPS, and TIPS ethers under basic conditions, making selective deprotection a viable synthetic strategy.

The following table provides specific examples of basic deprotection of triethylsilyl ethers with reported yields and reaction times.

| Substrate Type | Base/Solvent | Temperature | Time | Yield | Reference |

| Primary Alcohol | K₂CO₃ / MeOH | 0 °C to RT | 13 h | 92% | SynArchive |

Table 2. Examples of Basic Deprotection of Triethylsilyl Ethers.

Experimental Protocols

The following are detailed methodologies for the basic hydrolysis of triethylsilyl ethers.

General Protocol using Potassium Carbonate in Methanol

This protocol is a mild and effective method for the deprotection of TES ethers. It is adapted from a general procedure for the cleavage of TMS ethers.[3]

Materials:

-

Triethylsilyl-protected alcohol

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous methanol (MeOH)

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the triethylsilyl-protected alcohol in anhydrous methanol (approximately 0.1-0.2 M).

-

Add an excess of anhydrous potassium carbonate (typically 3-5 equivalents).

-

Stir the mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the potassium carbonate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether or ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to yield the crude alcohol.

-

Purify the product by flash column chromatography if necessary.

Figure 2. General experimental workflow for the deprotection of TES ethers using K₂CO₃/MeOH.

Considerations for Other Basic Conditions

While potassium carbonate in methanol is a common choice, other bases can also be employed for the hydrolysis of TES ethers. The choice of base and solvent will depend on the specific substrate and the presence of other functional groups.

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH): These stronger bases can be used in aqueous or alcoholic solutions for more rapid deprotection. However, they may not be suitable for substrates containing base-labile functional groups such as esters or epoxides.

-

Ammonia in Methanol (NH₃/MeOH): A solution of ammonia in methanol provides a milder basic condition that can be effective for the cleavage of TES ethers, particularly for sensitive substrates.

It is important to note that reaction conditions, including temperature and reaction time, will need to be optimized for each specific substrate and chosen base.

Conclusion

Triethylsilyl ethers serve as versatile protecting groups for hydroxyl functionalities, offering a balance of stability and reactivity. Their cleavage under basic conditions is a reliable and frequently employed transformation in organic synthesis. The rate of this hydrolysis is primarily governed by steric factors, allowing for the selective deprotection of TES ethers in the presence of bulkier silyl groups like TBDMS and TIPS. The use of mild bases such as potassium carbonate in methanol provides an effective method for this deprotection, compatible with a range of functional groups. For more challenging deprotections, stronger bases can be utilized, though careful consideration of substrate compatibility is essential. This guide provides the foundational knowledge and practical protocols to assist researchers in the strategic application of basic hydrolysis of triethylsilyl ethers in their synthetic endeavors.

References

Spectroscopic Characterization of Triethylsilanol: A Technical Guide

Introduction

Triethylsilanol ((C₂H₅)₃SiOH) is an organosilicon compound belonging to the silanol family, characterized by a hydroxyl group bonded to a silicon atom. Its chemical properties and reactivity are of significant interest in various fields, including materials science and organic synthesis. This technical guide provides a comprehensive overview of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols are provided to aid researchers in the replication and validation of these findings.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound in a structured tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR spectra of this compound are summarized below. The data was obtained in deuterated chloroform (CDCl₃) as the solvent.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| ~0.98 | Triplet | 9H | ~7.8 | -CH₃ |

| ~0.64 | Quartet | 6H | ~7.8 | -CH₂- |

| Variable | Singlet (broad) | 1H | - | -OH |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~7.4 | -CH₃ |

| ~3.6 | -CH₂- |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The characteristic IR absorption bands for this compound are presented in Table 3.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-3200 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| ~2950 | Strong | C-H stretch (asymmetric) |

| ~2870 | Strong | C-H stretch (symmetric) |

| ~1460 | Medium | C-H bend |

| 1260-1050 | Strong | C-O stretch |

| ~840 | Strong | Si-C stretch |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The key mass spectral data for this compound, obtained by electron ionization (EI), are summarized in Table 4.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 132 | Moderate | [M]⁺ (Molecular Ion) |

| 103 | High | [M - C₂H₅]⁺ |

| 75 | Very High (Base Peak) | [(C₂H₅)₂SiOH]⁺ |

| 47 | Moderate | [C₂H₅Si]⁺ |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in about 0.6 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: The ¹H NMR spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is typically used.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence. A longer acquisition time and a larger number of scans are generally required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, a neat spectrum can be obtained by placing a small drop of the pure liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Alternatively, a solution can be prepared by dissolving the sample in a suitable IR-transparent solvent like carbon tetrachloride (CCl₄).

-

Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: A background spectrum of the empty salt plates or the pure solvent is first recorded. Then, the sample spectrum is recorded. The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. The typical spectral range is 4000-400 cm⁻¹.

-

Data Analysis: The positions of the absorption bands (in cm⁻¹) are identified and assigned to the corresponding functional group vibrations.

Mass Spectrometry (MS)

-

Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) is prepared. The sample is introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

Instrumentation: An electron ionization (EI) mass spectrometer is used for the analysis.

-

Ionization: In the EI source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection and Data Processing: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z. The fragmentation pattern is then analyzed to deduce the structure of the molecule.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Methodological & Application

Application Notes and Protocols for Surface Modification of Silica with Triethylsilanol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the surface modification of silica particles using triethylsilanol. This process, often referred to as "endcapping," is crucial for altering the surface properties of silica, rendering it more hydrophobic and suitable for a variety of applications in chromatography, drug delivery, and other areas of materials science.

Introduction to this compound Surface Modification

Silica, with its high surface area and porous structure, is a widely used material. Its surface is typically hydrophilic due to the presence of silanol groups (Si-OH).[1] These silanol groups can lead to undesirable interactions, such as peak tailing of basic compounds in chromatography and uncontrolled release of certain drugs.[2][3]

Surface modification with this compound replaces these active, polar silanol groups with more inert, hydrophobic triethylsilyl groups (-Si(CH₂CH₃)₃). This process significantly reduces the polarity of the silica surface, leading to improved chromatographic performance and offering a modified matrix for controlled drug delivery applications. The reaction involves the condensation of this compound with the surface silanol groups of silica.

Key Applications

The hydrophobicity imparted by this compound modification makes the silica suitable for various applications:

-

High-Performance Liquid Chromatography (HPLC): this compound-modified silica is used as a stationary phase in reversed-phase chromatography. The "endcapping" of residual silanol groups after initial bonding of, for example, a C18 phase, minimizes unwanted interactions with basic analytes, resulting in improved peak shape and resolution.[4][5]

-

Drug Delivery: The modified silica surface can be used to control the loading and release of hydrophobic drugs. The altered surface chemistry can enhance the loading capacity of non-polar active pharmaceutical ingredients (APIs) and modulate their release profile.[6][7]

-

Solid-Phase Extraction (SPE): The hydrophobic nature of the modified silica makes it an effective sorbent for the extraction and purification of non-polar compounds from aqueous matrices.

-

Biocatalysis: Immobilization of enzymes on hydrophobic supports can enhance their stability and reusability in non-aqueous solvent systems.

Experimental Protocols

The following protocols provide a general framework for the surface modification of silica with this compound. Researchers should optimize the reaction conditions based on the specific type of silica (e.g., particle size, pore diameter, surface area) and the desired degree of surface coverage.

Materials and Reagents

-

Silica gel (chromatography grade, specify particle size and pore diameter)

-

This compound (≥98% purity)

-

Anhydrous toluene (or other suitable inert, high-boiling solvent)

-

Anhydrous methanol (for washing)

-

Anhydrous dichloromethane (for washing)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle with temperature control

-

Filtration apparatus (e.g., Büchner funnel)

-

Vacuum oven

Pre-treatment of Silica

Prior to modification, it is crucial to activate the silanol groups on the silica surface by removing physically adsorbed water.

-

Place the silica gel in a round-bottom flask.

-

Heat the silica gel under vacuum at 150-200 °C for 4-6 hours.

-

Cool the silica gel to room temperature under a continuous stream of inert gas to prevent re-adsorption of moisture.

Surface Modification (Silylation) Protocol

This procedure should be carried out under an inert atmosphere to prevent side reactions caused by moisture.

-

To the flask containing the pre-treated silica, add anhydrous toluene to create a slurry.

-

Add an excess of this compound to the slurry. The amount of this compound will depend on the surface area of the silica and the desired degree of silylation. A typical starting point is a 5-10 fold molar excess relative to the estimated number of surface silanol groups (approximately 8 µmol/m² for fully hydroxylated silica).[1]

-

Heat the reaction mixture to reflux (approximately 110 °C for toluene) with constant stirring.

-

Maintain the reflux for 12-24 hours. The reaction time can be optimized based on the desired surface coverage.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the modified silica using a Büchner funnel.

-

Wash the silica sequentially with copious amounts of anhydrous toluene, anhydrous dichloromethane, and anhydrous methanol to remove unreacted this compound and any by-products.

-

Dry the modified silica in a vacuum oven at 60-80 °C for at least 12 hours to remove residual solvent.

-

Store the final product in a desiccator to prevent moisture contamination.

Characterization of Modified Silica

Several analytical techniques can be employed to confirm the successful modification of the silica surface and to quantify the changes in its properties.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To qualitatively confirm the presence of triethylsilyl groups. Look for the appearance of C-H stretching vibrations (around 2878 and 2944 cm⁻¹) and the reduction in the intensity of the broad O-H stretching band of the silanol groups (around 3400 cm⁻¹).[8]

-

Thermogravimetric Analysis (TGA): To quantify the amount of organic material grafted onto the silica surface. The weight loss between 200 °C and 800 °C corresponds to the decomposition of the triethylsilyl groups.[9]

-

Elemental Analysis (EA): To determine the carbon and hydrogen content of the modified silica, which can be used to calculate the grafting density.

-

Contact Angle Measurement: To assess the change in surface hydrophobicity. A significant increase in the water contact angle indicates successful hydrophobic modification.[10][11]

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the characterization of unmodified and this compound-modified silica. The exact values will vary depending on the starting silica material and the reaction conditions.

Table 1: Surface Characterization Data

| Parameter | Unmodified Silica | This compound-Modified Silica |

| Surface Area (BET) | 300 - 500 m²/g | 250 - 450 m²/g |

| Pore Volume | 0.7 - 1.2 cm³/g | 0.6 - 1.0 cm³/g |

| Pore Diameter | 60 - 120 Å | 60 - 120 Å |

| Grafting Density (from TGA/EA) | N/A | 1.5 - 3.0 µmol/m² |

| Carbon Content (from EA) | < 0.1% | 2 - 5% |

Table 2: Hydrophobicity and Performance Data

| Parameter | Unmodified Silica | This compound-Modified Silica |

| Water Contact Angle | < 20° | 100 - 120° |

| Chromatographic Tailing Factor (for a basic analyte) | > 2.0 | 1.0 - 1.5 |

| Drug Loading Capacity (for a model hydrophobic drug) | Low | Moderate to High |

Visualizing the Workflow and Reaction

The following diagrams illustrate the experimental workflow for silica surface modification and the chemical reaction at the silica surface.

References

- 1. researchgate.net [researchgate.net]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. pharmagrowthhub.com [pharmagrowthhub.com]

- 4. researchgate.net [researchgate.net]

- 5. chromanik.co.jp [chromanik.co.jp]

- 6. Synthesis and study of organo-modified silica based hydrogels: Rheological properties and drug release kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. par.nsf.gov [par.nsf.gov]

- 9. scholars.chemeng.tsinghua.edu.cn [scholars.chemeng.tsinghua.edu.cn]

- 10. researchgate.net [researchgate.net]

- 11. The Influence of Organically Modified Derivatives of Silica on the Structure and the Wetting Angle Values of Silica Coatings [mdpi.com]

Application Notes and Protocols: Triethylsilanol-Based Hydrophobic Coatings

Introduction

Surface modification to impart hydrophobicity is a cornerstone of advanced materials science, with applications ranging from self-cleaning surfaces and anti-corrosion coatings to biomedical devices and drug delivery systems. Organosilanes are highly effective for this purpose due to their ability to form stable, covalent bonds with a variety of substrates. This document provides a detailed protocol for creating hydrophobic coatings using organotriethoxysilane precursors, which function through the in-situ formation of reactive silanol intermediates, conceptually similar to triethylsilanol.

The process relies on a two-step mechanism: hydrolysis of the ethoxy groups on the silane to form reactive silanol groups (-Si-OH), followed by the condensation of these silanols with hydroxyl groups on the substrate surface and with each other.[1] This creates a durable, cross-linked siloxane (Si-O-Si) network that covalently anchors a layer of molecules with hydrophobic functional groups to the surface.[1] The sol-gel method is a common and effective technique for applying these coatings.[2][3]

Chemical Mechanism of Surface Modification

The fundamental chemistry involves the hydrolysis of an organotriethoxysilane precursor in the presence of water, often catalyzed by an acid or base, to yield a reactive organosilanol. This intermediate then condenses with surface hydroxyl (-OH) groups and other silanol molecules to form a stable, hydrophobic monolayer.

Experimental Protocols

Protocol 1: Substrate Preparation (Glass/Silicon)

Proper substrate cleaning and activation are critical for achieving a uniform and durable coating. This protocol ensures the surface is free of organic contaminants and possesses a high density of hydroxyl groups for bonding.

-

Initial Cleaning: Sequentially sonicate the substrate in laboratory-grade detergent, deionized water, acetone, and finally isopropanol. Each sonication step should last for 15 minutes.

-

Drying: Dry the substrate under a stream of high-purity nitrogen gas.

-

Surface Activation (Plasma Treatment): Place the dried substrate in a plasma cleaner (oxygen or air plasma) for 3-5 minutes. This removes residual organic traces and generates surface hydroxyl (-OH) groups.

-

Storage: Use the activated substrate immediately for the best results. If storage is necessary, keep it in a desiccator or under vacuum to prevent atmospheric contamination.

Protocol 2: Hydrophobic Coating via Sol-Gel Method

This protocol describes the preparation of the coating solution and its application via dip-coating.

Materials and Reagents:

-

Organotriethoxysilane precursor (e.g., Octyltriethoxysilane)

-

Ethanol (anhydrous)

-

Deionized Water

-

Hydrochloric Acid (HCl, as a catalyst)

-

Clean, activated substrate

-

Glass beakers and magnetic stirrer

-

Dip-coater or a controlled-speed motor

-

Oven or hotplate

Procedure:

-

Solution Preparation:

-

In a clean glass beaker, prepare a 95% ethanol / 5% deionized water solution (v/v). For example, mix 95 mL of ethanol with 5 mL of water.

-

Adjust the pH of the solution to approximately 4-5 by adding a few drops of 0.1M HCl while stirring. This catalyzes the hydrolysis reaction.[1]

-

Add the organotriethoxysilane to the solution to a final concentration of 1-5% (v/v). For example, add 1 mL of octyltriethoxysilane to 99 mL of the acidified ethanol/water mixture.

-

Stir the solution at room temperature for 1-2 hours to allow for sufficient hydrolysis of the silane precursor into reactive silanols.

-

-

Coating Application (Dip-Coating):

-

Immerse the clean, activated substrate into the prepared silane solution.

-

Allow the substrate to remain in the solution for 60 seconds to ensure complete wetting.[4]

-

Withdraw the substrate from the solution at a constant, slow speed (e.g., 100 mm/min). The withdrawal speed can be adjusted to control coating thickness.

-

-

Curing:

-

Allow the coated substrate to air-dry for 10-15 minutes to evaporate the bulk of the solvent.

-

Heat the substrate in an oven or on a hotplate at 100-120°C for 1 hour. This step promotes the covalent bonding (condensation) of the silanol groups to the substrate and completes the formation of the cross-linked siloxane network.

-

-

Final Rinse: After cooling to room temperature, rinse the coated surface with ethanol or isopropanol to remove any loosely adsorbed molecules and then dry with nitrogen gas.

Experimental Workflow Visualization

The entire process, from substrate preparation to final characterization, follows a logical sequence to ensure reproducibility and high-quality coatings.

Data Presentation: Performance of Silane-Based Coatings

The effectiveness of a hydrophobic coating is primarily quantified by its water contact angle (WCA). A surface is considered hydrophobic if the WCA is greater than 90°. The following table summarizes performance data from studies using similar alkoxysilane precursors.

| Substrate Material | Silane Precursor Used | Achieved Water Contact Angle (WCA) | Additional Performance Metrics | Reference |

| Concrete | Tetraethyl Orthosilicate (TEOS) & Octyltriethoxysilane | ~141° | 24-hour water absorption reduced from 25g to 9g. | [3] |

| Cellulosic Materials | Triethoxy(octyl)silane | 135° | Hydrophobic properties retained over a long period. | [5] |

| Glass | Methyltriethoxysilane (MTES) & TEOS | 152° (Superhydrophobic) | Surface exhibits self-cleaning properties. | [6] |

| Glass | Octadecyltrimethoxysilane (OTS) | 114° | Forms a closely packed monolayer. | [7] |

Characterization Protocols

Protocol 3: Static Water Contact Angle Measurement

This is the most direct method to quantify the hydrophobicity of the coated surface.

-

Instrument Setup: Place the coated substrate on the sample stage of a goniometer.

-

Droplet Deposition: Using a microsyringe, carefully dispense a small droplet of deionized water (typically 2-5 µL) onto the coated surface.

-

Image Capture: A camera captures a high-resolution profile image of the droplet at the liquid-solid interface.[4]

-

Angle Analysis: The instrument's software analyzes the image to calculate the angle formed between the tangent of the droplet and the surface.

-

Measurement: For statistical relevance, measure the contact angle at 3 to 5 different locations on the surface and calculate the average. A higher angle indicates greater hydrophobicity.[4]

References

- 1. benchchem.com [benchchem.com]

- 2. dakenchem.com [dakenchem.com]

- 3. Synthesis and characterization of hydrophobic coating materials based on alkoxy silane compounds [chemistry.semnan.ac.ir]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. researchgate.net [researchgate.net]

- 6. docs.lib.purdue.edu [docs.lib.purdue.edu]

- 7. qspace.library.queensu.ca [qspace.library.queensu.ca]

The Role of Triethylsilanol in Tailoring Silicone Polymers: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethylsilanol ((C₂H₅)₃SiOH) is a monofunctional organosilicon compound that plays a crucial role as a chain-terminating or "end-capping" agent in the synthesis of silicone polymers. Its single reactive hydroxyl group allows for precise control over the molecular weight and, consequently, the physical properties of the resulting polymer, such as viscosity and thermal stability. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of silicone polymers, primarily through ring-opening polymerization of cyclosiloxanes.

Core Applications of this compound in Silicone Polymer Synthesis

This compound is instrumental in the production of a wide array of silicone materials with specialized properties. Its incorporation into silicone polymers can impart desirable characteristics such as flexibility, temperature resistance, and durability, making these materials suitable for demanding applications in industries ranging from construction and electronics to healthcare.[1] The primary functions of this compound in silicone polymer synthesis include:

-

Molecular Weight Control: By acting as a chain terminator, this compound effectively controls the degree of polymerization, allowing for the synthesis of silicone fluids with specific viscosities.

-

End-Group Functionalization: The triethylsilyl group provides a non-reactive, hydrophobic end-cap to the polymer chain, enhancing thermal stability and altering surface properties.

-

Initiator in Ring-Opening Polymerization: Silanols, including this compound, can act as initiators in the organocatalytic ring-opening polymerization of cyclotrisiloxanes, enabling the synthesis of well-defined linear polysiloxanes.[2]

Experimental Protocols

This section details two primary methods for the synthesis of silicone polymers utilizing this compound: ring-opening polymerization of hexamethylcyclotrisiloxane (D₃) and a condensation reaction.

Protocol 1: Synthesis of this compound-Terminated Polydimethylsiloxane via Ring-Opening Polymerization (ROP)

This protocol describes the synthesis of a this compound-terminated polydimethylsiloxane (PDMS) fluid through the anionic ring-opening polymerization of hexamethylcyclotrisiloxane (D₃), where this compound acts as a chain-terminating agent. The molecular weight of the resulting polymer is controlled by the molar ratio of the monomer to the end-capping agent.

Materials:

-

Hexamethylcyclotrisiloxane (D₃), dried and distilled

-

This compound, dried and distilled

-

Potassium hydroxide (KOH), as a catalyst solution in methanol

-

Toluene, anhydrous

-

Methanol

-

Activated carbon

-

Filter aid (e.g., Celite)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a thermometer is charged with the desired amount of D₃ and anhydrous toluene.

-

Initiation: The mixture is heated to 80°C under a nitrogen atmosphere. A catalytic amount of KOH solution in methanol is then added to initiate the polymerization. The reaction mixture is stirred at this temperature for a specified period to allow for the formation of living polymer chains.

-

Chain Termination: A calculated amount of this compound, dissolved in anhydrous toluene, is added to the reaction mixture to terminate the polymerization. The amount of this compound is determined based on the target molecular weight of the polymer. The reaction is continued for an additional 1-2 hours to ensure complete end-capping.

-

Neutralization and Purification: The reaction mixture is cooled to room temperature, and the catalyst is neutralized by the addition of a slight excess of acetic acid. The solution is then treated with activated carbon to remove colored impurities.

-

Filtration and Solvent Removal: The mixture is filtered through a pad of filter aid to remove the activated carbon and any precipitated salts. The solvent is then removed under reduced pressure using a rotary evaporator to yield the this compound-terminated polydimethylsiloxane fluid.

-

Characterization: The resulting polymer is characterized by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). ¹H NMR and ²⁹Si NMR spectroscopy are used to confirm the polymer structure and the presence of the triethylsilyl end-groups.

Experimental Workflow:

Protocol 2: Synthesis of Silicone Resin via Co-hydrolysis and Condensation

This protocol outlines the synthesis of a silicone resin through the co-hydrolysis and condensation of tetraethoxysilane (TEOS) and chlorotrimethylsilane, where this compound can be used as a co-condensing agent to modify the resin properties.[3]

Materials:

-

Tetraethoxysilane (TEOS)

-

Chlorotrimethylsilane

-

This compound

-

Toluene

-

Hydrochloric acid (HCl), concentrated

-

Deionized water

Procedure:

-

Hydrolysis: A mixture of TEOS, chlorotrimethylsilane, and this compound is dissolved in toluene in a round-bottom flask equipped with a stirrer and a dropping funnel. A mixture of concentrated HCl and deionized water is added dropwise to the silane solution with vigorous stirring. The hydrolysis is typically carried out at room temperature.

-

Condensation: After the addition of the acidic water, the mixture is heated to reflux for several hours to promote the condensation of the resulting silanols into a silicone resin. Water is removed from the reaction mixture by azeotropic distillation using a Dean-Stark trap.

-

Washing and Drying: The reaction mixture is cooled, and the organic layer is washed successively with deionized water until the washings are neutral. The organic layer is then dried over anhydrous sodium sulfate.

-

Solvent Removal: The drying agent is removed by filtration, and the solvent is removed under reduced pressure to yield the silicone resin.

-

Characterization: The resin is characterized by FTIR to identify the Si-O-Si linkages and residual Si-OH groups. GPC is used to determine the molecular weight distribution.

Reaction Pathway:

Data Presentation

The following tables summarize typical quantitative data obtained from the synthesis of this compound-terminated polydimethylsiloxane via ring-opening polymerization of D₃. The data illustrates the effect of the monomer-to-end-capper ratio on the molecular weight and polydispersity of the resulting polymer.

Table 1: Synthesis of this compound-Terminated PDMS

| Entry | D₃ (g) | This compound (g) | Yield (%) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

| 1 | 20.0 | 2.36 | 85 | 2,500 | 2,900 | 1.16 |

| 2 | 20.0 | 1.18 | 88 | 5,100 | 6,000 | 1.18 |

| 3 | 20.0 | 0.59 | 90 | 10,200 | 12,500 | 1.23 |

Note: The data presented in this table is illustrative and may vary depending on specific reaction conditions.

Conclusion

This compound is a versatile and essential reagent in the synthesis of silicone polymers. Its primary role as an end-capping agent provides a reliable method for controlling the molecular weight and modifying the properties of the final polymer. The protocols and data presented herein offer a foundational guide for researchers and professionals in the development of tailored silicone materials for a variety of advanced applications. Further optimization of reaction conditions can be explored to achieve specific polymer characteristics required for specialized applications in drug development and materials science.

References

- 1. WO2010056694A1 - Process to remove silanol from the preparation of a modified polymer - Google Patents [patents.google.com]

- 2. Organocatalytic ring-opening polymerization of cyclotrisiloxanes using silanols as initiators for the precise synthesis of asymmetric linear polysiloxanes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols: Triethylsilyl (TES) Ether as a Protecting Group for Alcohols in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

The triethylsilyl (TES) group is a valuable protecting group for hydroxyl functionalities in multi-step organic synthesis. Its intermediate stability, greater than the trimethylsilyl (TMS) group but more labile than the tert-butyldimethylsilyl (TBDMS) group, allows for strategic and selective deprotection, a crucial aspect in the synthesis of complex molecules.[1][2] This document provides detailed application notes, experimental protocols, and quantitative data for the use of triethylsilyl ethers in organic synthesis.

Introduction to Triethylsilyl Ethers

Triethylsilyl ethers are formed by the reaction of an alcohol with a triethylsilylating agent, such as triethylsilyl chloride (TES-Cl) or triethylsilyl trifluoromethanesulfonate (TESOTf).[3][4] The resulting TES ether is significantly more stable than a TMS ether under acidic conditions but can be selectively cleaved in the presence of more robust silyl ethers like TBDMS, triisopropylsilyl (TIPS), and tert-butyldiphenylsilyl (TBDPS).[5] This unique stability profile makes the TES group an essential tool for chemists.[1]

Relative Stability of Common Silyl Ethers:

The stability of silyl ethers is primarily influenced by the steric bulk of the substituents on the silicon atom.[5][6] Larger, more sterically hindered groups impede the approach of reagents for cleavage.[5] The generally accepted order of stability is as follows:

TMS < TES < TBDMS < TIPS < TBDPS

-

Less Stable → More Stable

This hierarchy allows for the selective removal of one silyl group in the presence of another, a key strategy in complex synthetic routes.[5]

Key Applications

-

Protection of Alcohols : To prevent unwanted reactions of hydroxyl groups during transformations on other parts of the molecule.[7]

-

Intermediate Stability : Useful in multi-step syntheses where sequential deprotection of different hydroxyl groups is required.[1]

-

Chemoselective Deprotection : Can be selectively removed in the presence of more robust silyl ethers like TBDMS.[8][9]

Experimental Protocols

3.1. Protection of Alcohols: Formation of Triethylsilyl Ethers

The most common method for the formation of triethylsilyl ethers involves the reaction of an alcohol with triethylsilyl chloride (TES-Cl) in the presence of a base to neutralize the HCl byproduct.[1][4]

General Protocol using TES-Cl and Imidazole:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 equivalent) and imidazole (1.5 equivalents).

-

Dissolve the solids in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF) with magnetic stirring.[2]

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add triethylsilyl chloride (1.2 equivalents) to the stirred solution via a syringe. A white precipitate of imidazole hydrochloride will form.[2]

-

Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[2]

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.

-

Combine the organic layers and wash with brine.

-

Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure triethylsilyl ether.[2]

Experimental Workflow for TES Ether Synthesis and Validation

Caption: Workflow for the synthesis and validation of triethylsilyl ethers.

Quantitative Data for TES Protection of Alcohols:

| Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| TESCl, Pyridine | - | RT | 30 min - 12 h | 85 - 87 | [10] |

| TESOTf, Et₃N | CH₂Cl₂ | -78 | 30 min | 92 | [10] |

| TESCl, Pyridine | CH₂Cl₂ | -78 to -20 | 10 h | 92 | [10] |

| TESOTf, Pyridine | - | -23 | 10 min | 98 | [10] |

| TESOTf, 2,6-Lutidine | CH₂Cl₂ | RT | 30 min | 83 - 92 | [10] |

| TESCl, Imidazole | DMF | 0 | 60 min | 99 | [10] |

| TESCl, Imidazole, DMAP | DMF | 0 to RT | 16 h | 85 | [10] |

| TESOTf, i-Pr₂NEt | CH₂Cl₂ | -60 to 0 | 2.5 h | 71 | [10] |

3.2. Deprotection of Triethylsilyl Ethers

The cleavage of TES ethers can be achieved under various conditions, including acidic, basic, or fluoride-mediated methods. The choice of deprotection agent depends on the stability of other functional groups present in the molecule.

3.2.1. Acid-Catalyzed Deprotection

A mild and efficient method for the selective deprotection of TES ethers in the presence of TBDMS ethers utilizes formic acid in methanol.[8][9]

Protocol using Formic Acid in Methanol:

-

Dissolve the TES-protected compound (1.0 equivalent) in methanol (10 mL per 0.58 mmol of substrate).

-

Stir the solution at 5-10 °C for 5 minutes.

-

Slowly add a solution of 5-10% formic acid in methanol (10 mL) dropwise.[8][9]

-

After the addition is complete, remove the cooling bath and stir the reaction mixture vigorously at room temperature for 1-2 hours.[9]

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction and perform a standard aqueous workup.

-

Purify the product by column chromatography.

This method has been shown to deprotect TES ethers in 70-85% yields without affecting TBDMS groups.[9]

3.2.2. Fluoride-Mediated Deprotection

Fluoride ions, typically from sources like tetrabutylammonium fluoride (TBAF), are highly effective for cleaving silyl ethers due to the high strength of the Si-F bond.[7]

General Protocol using TBAF:

-

Dissolve the silyl ether in a suitable solvent like tetrahydrofuran (THF).

-

Add a solution of TBAF (1 M in THF, 1.1-1.5 equivalents) at room temperature.

-

Stir the reaction for 2-4 hours and monitor by TLC.

-

Once the reaction is complete, perform an aqueous workup and extract the product.

-

Purify by column chromatography.

Quantitative Data for TES Deprotection:

| Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| HCl | H₂O, THF | RT | 60 min | 89 | [10] |

| K₂CO₃ | MeOH | 0 to RT | 13 h | 92 | [10] |

| Pyridine·HF | MeCN | 0 | 11 h | 100 | [10] |

| Pyridine·HF | THF | RT | 1 h - 72 h | 80 - 100 | [10] |

| n-Bu₄N⁺F⁻ | THF | RT | 2 h - 4 h | 72 - 88 | [10] |

| AcOH, n-Bu₄N⁺F⁻ | THF | RT | 18 h | 87 | [10] |

| CF₃CO₂H | H₂O, MeCN | 0 | 4 h | 93 | [10] |

| Formic acid (5-10%) | MeOH | RT | 1-2 h | 70-85 | [9] |

| Formic acid (2-5%) | CH₂Cl₂ | RT | 20-24 h | 50-60 | [9] |

Chemoselective Deprotection

A key advantage of the TES group is its selective removal in the presence of more robust silyl ethers. For instance, using formic acid in methanol, a TES ether can be cleaved while a TBDMS ether remains intact.[8][9] Conversely, stronger fluoride reagents or harsher acidic conditions will remove both groups.

Logical Flow for Selective Silyl Ether Deprotection

Caption: Decision pathway for selective deprotection of silyl ethers.

Conclusion

The triethylsilyl group is a versatile and widely used protecting group for alcohols in organic synthesis. Its intermediate stability allows for its strategic application in complex synthetic routes requiring differential protection of multiple hydroxyl groups. The straightforward and high-yielding protection and deprotection protocols, coupled with the potential for chemoselective cleavage, make the TES group an indispensable tool for researchers and professionals in drug development and chemical synthesis.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. youtube.com [youtube.com]

- 4. Silyl ether - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Chemoselective deprotection of triethylsilyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. synarchive.com [synarchive.com]

Application Notes: Selective Deprotection of Triethylsilyl (TES) Ethers

References

- 1. Phase-Transfer Catalyzed O-Silyl Ether Deprotection Mediated by a Cyclopropenium Cation [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Chemoselective deprotection of triethylsilyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.rsc.org [pubs.rsc.org]

Application Notes and Protocols for Triethylsilane as a Mild Reducing Agent in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction